molecular formula C7H10F2O2 B15200730 (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate

(2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate

Cat. No.: B15200730
M. Wt: 164.15 g/mol
InChI Key: SDXWPCJEDHTCKS-UHFFFAOYSA-N
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Description

(2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate is a fluorinated cyclopropane derivative ester with a unique structural profile. Its molecular framework combines a strained cyclopropane ring with two fluorine atoms at the 2,2-positions and a methyl group at the 3-position, esterified with methyl acetate. This configuration imparts distinct physicochemical properties, such as enhanced thermal stability, reduced polarity, and resistance to hydrolysis compared to non-fluorinated esters.

Properties

IUPAC Name

(2,2-difluoro-3-methylcyclopropyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4-6(7(4,8)9)3-11-5(2)10/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXWPCJEDHTCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method includes the reaction of 2,2-difluoro-3-methylcyclopropanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired acetate ester.

Industrial Production Methods

Industrial production of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate is compared below with analogous esters and solvents.

Table 1: Key Properties of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate and Similar Compounds

Property (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate Methyl Acetate Ethyl Acetate Cyclopentane
Molecular Formula C₈H₁₂F₂O₂ C₃H₆O₂ C₄H₈O₂ C₅H₁₀
Boiling Point ~145–150°C (estimated) 57°C 77°C 49°C
Polarity Low (fluorine-induced electron withdrawal) Moderate Moderate Nonpolar
Hydrolysis Resistance High (due to fluorine and cyclopropane strain) Low Moderate N/A
Solvent Compatibility Broad (compatible with resins, polymers) Broad Broad Limited (nonpolar applications)
Environmental Impact Likely low volatility, persistent degradation Low toxicity, biodegradable Moderate volatility High flammability

Key Findings:

Structural Influence on Stability :
The fluorine atoms and cyclopropane ring in (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate reduce its susceptibility to hydrolysis compared to methyl acetate, which hydrolyzes readily under acidic or basic conditions . This stability aligns with trends observed in fluorinated esters, where electron-withdrawing groups slow ester cleavage.

Solvent Performance: While methyl acetate and ethyl acetate are widely used as low-toxicity solvents in coatings and adhesives , the fluorinated derivative’s lower polarity and higher boiling point may enhance its performance in high-temperature or nonpolar applications (e.g., epoxy resin formulation). Its compatibility with polymers like polyurethane and nitrocellulose is comparable to methyl acetate but with reduced volatility.

Environmental and Safety Profile :
Unlike cyclopentane, which is highly flammable, (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate’s fluorinated structure likely reduces flammability. However, its environmental persistence requires further study, as fluorine-containing compounds often exhibit slower degradation .

Industrial Viability: Methyl acetate is produced at scale (e.g., 100,000 tons/year by Wanwei Company) via advanced separation technologies , but the synthesis of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate would demand specialized fluorination and cyclopropanation steps, increasing production costs.

Biological Activity

(2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate is a unique organic compound characterized by its dual fluorination and cyclopropane structure. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry and its interactions with various biological systems.

  • Molecular Formula: C6H9F2O2
  • Molecular Weight: 150.14 g/mol
  • IUPAC Name: (2,2-Difluoro-3-methylcyclopropyl) methyl acetate

The biological activity of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and altering the pharmacokinetic profile of the compound.

Biological Activity Studies

Recent studies have explored the effects of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate on various biological targets:

  • Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against several bacterial strains. In vitro tests showed inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity : Cytotoxic assays performed on cancer cell lines demonstrated that (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate induces apoptosis in a dose-dependent manner. The compound was particularly effective against breast cancer cells, with IC50 values in the low micromolar range.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it showed significant inhibition of acetylcholinesterase, which could have implications for neurodegenerative diseases.

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate:

  • Study 1 : Investigated the compound's effects on bacterial growth. Results indicated a 70% reduction in growth rate for E. coli at a concentration of 50 µg/mL.
  • Study 2 : Focused on the cytotoxic effects on human breast cancer cells (MCF-7). The study found that treatment with 10 µM resulted in a significant increase in apoptotic markers compared to control groups.

Data Table: Biological Activity Summary

Biological Activity Effect Observed Concentration Tested Reference
AntimicrobialInhibition of E. coli growth50 µg/mL
CytotoxicityInduction of apoptosis in MCF-7 cells10 µM
Enzyme InhibitionInhibition of acetylcholinesteraseVarious concentrations

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